![molecular formula C18H16N4O3 B3017544 N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1226445-94-8](/img/structure/B3017544.png)
N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
The compound "N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant due to its association with diverse biological activities .
Synthesis Analysis
The synthesis of related 4-oxoquinoline derivatives involves the use of peptide coupling agents to create hybrids with substituted N-phenyl piperazines and piperidines. These reactions have been reported to yield good to excellent results. Specifically, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids has been successfully achieved, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 4-oxoquinoline derivatives is crucial in determining their biological activity. In silico molecular docking studies have been used to support the structure-activity relationship of these compounds. For instance, active compounds within this class have been docked against tubulin protein to evaluate their potential anti-proliferative activity. This implies that the molecular structure of "this compound" could also be analyzed using similar molecular docking techniques to predict its biological activity .
Chemical Reactions Analysis
The chemical reactions involving 4-oxoquinoline derivatives can exhibit regioselectivity, as seen in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. This reaction specifically occurs at the nitrogen of the oxoquinoline group. Density Functional Theory (DFT) methods have been employed to investigate the regiosselective ethylation reaction, which provides insights into the acid/base behavior and possible reaction paths of these compounds. Such analysis could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related 4-oxoquinoline derivatives can be inferred. These compounds typically exhibit significant anti-proliferative activity, as evidenced by GI50 values ranging from 0.15 to 1.4 μM against various cancer cell lines. The physical properties such as solubility, stability, and melting point, as well as chemical properties like pKa and logP, could be predicted based on the structure and known properties of similar compounds .
Scientific Research Applications
Fluorescent Anion Sensing
Research by Dorazco‐González et al. (2014) has explored the fluorescent anion sensing capabilities of dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide. These compounds, characterized by their spectral and acid–base properties in water, demonstrate efficient fluorescence quenching by various anions, attributed to the high acidity of amides and the rigid structure of the receptors. This finding suggests potential applications in detecting and analyzing anions in aqueous solutions (Dorazco‐González et al., 2014).
Cytotoxic Activity
A study by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has revealed their cytotoxic activity, particularly against colon 38 tumors in mice. These compounds, bearing cationic side chains, show promising results in cancer research, indicating the potential therapeutic applications of related chemical structures in oncology (Bu et al., 2001).
Receptor Inhibition
Cann et al. (2012) have developed a stereoselective synthesis for a potent CGRP receptor antagonist, demonstrating applications in developing medications for conditions related to calcitonin gene-related peptide (CGRP) (Cann et al., 2012).
Antimicrobial Screening
Research by Rajput and Sharma (2021) on N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides has demonstrated moderate to excellent antibacterial and antifungal activities. This highlights the potential use of similar compounds in developing new antimicrobial agents (Rajput & Sharma, 2021).
Synthetic Methodologies
Sawai et al. (2010) describe a large-scale manufacturing process for a peptide-like compound, showcasing advanced synthetic techniques for creating complex molecular structures with applications in treating diabetes (Sawai et al., 2010).
properties
IUPAC Name |
N-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-5-7-13-14(21-11)3-2-4-15(13)22-17(24)10-20-18(25)12-6-8-16(23)19-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIINEQLYHHMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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